Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methoxybenzo[F]quinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is usually catalyzed by acids or bases and carried out under reflux conditions in an alcoholic solution or organic solvent .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antimalarial activities.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of ethyl 8-methoxybenzo[F]quinoline-3-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antibacterial and anticancer effects .
Comparison with Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2-oxoquinoline-3-carboxylate
- Ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate
Comparison: Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate stands out due to its methoxy group at the 8-position, which can enhance its biological activity and solubility. Compared to ethyl 2-chloroquinoline-3-carboxylate, it may exhibit different reactivity patterns and biological effects due to the presence of the methoxy group .
Properties
CAS No. |
3879-49-0 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 8-methoxybenzo[f]quinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-3-21-17(19)16-9-7-14-13-6-5-12(20-2)10-11(13)4-8-15(14)18-16/h4-10H,3H2,1-2H3 |
InChI Key |
WQZSDTYYIIZKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.